molecular formula C27H23ClF3N3O3S2 B12035684 N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 618432-32-9

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12035684
CAS No.: 618432-32-9
M. Wt: 594.1 g/mol
InChI Key: YKYYIHTYFBVDMX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a variety of functional groups, including chloro, trifluoromethyl, ethoxy, and thioacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core benzo[4,5]thieno[2,3-d]pyrimidine structure, followed by the introduction of the ethoxyphenyl group, and finally the attachment of the chloro-trifluoromethylphenyl and thioacetamide groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of automated systems would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for a range of chemical modifications, enabling the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide include other benzo[4,5]thieno[2,3-d]pyrimidine derivatives, as well as compounds with similar functional groups such as chloro, trifluoromethyl, and thioacetamide.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

618432-32-9

Molecular Formula

C27H23ClF3N3O3S2

Molecular Weight

594.1 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H23ClF3N3O3S2/c1-2-37-17-10-8-16(9-11-17)34-25(36)23-18-5-3-4-6-21(18)39-24(23)33-26(34)38-14-22(35)32-15-7-12-20(28)19(13-15)27(29,30)31/h7-13H,2-6,14H2,1H3,(H,32,35)

InChI Key

YKYYIHTYFBVDMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)SC5=C3CCCC5

Origin of Product

United States

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